1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol
Description
1-{[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol is a propanolamine derivative featuring a 2,5-dichlorophenoxy group linked to a hydroxypropylamino backbone. Propanolamine derivatives are commonly studied for their adrenoceptor binding affinities and cardiovascular effects, such as antiarrhythmic or hypotensive activity . The dichlorophenoxy substituent may enhance lipophilicity and receptor interaction compared to non-halogenated analogs, influencing bioavailability and potency .
Properties
IUPAC Name |
1-(2,5-dichlorophenoxy)-3-(2-hydroxypropylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3/c1-8(16)5-15-6-10(17)7-18-12-4-9(13)2-3-11(12)14/h2-4,8,10,15-17H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUQNVZGLYZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(COC1=C(C=CC(=C1)Cl)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol typically involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with a suitable amine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The process may also involve heating to accelerate the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichlorophenoxy group or to convert the hydroxy group to a hydrogen atom.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites on enzymes, inhibiting their activity, while the hydroxypropyl and amino groups can interact with other molecular structures, affecting their function. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Impact: The target compound’s 2,5-dichlorophenoxy group differentiates it from methoxy-substituted analogs in , which exhibit broader adrenoceptor binding (α1/α2/β1). Halogenation may increase metabolic stability but reduce water solubility compared to non-halogenated derivatives .
- Salt Forms : Dihydrochloride derivatives (e.g., in ) improve aqueous solubility, a critical factor in formulation, whereas free bases like the target compound may require co-solvents for administration .
Physicochemical and Analytical Properties
Table 2: Physical and Analytical Data
Key Observations :
- Density and Polarity: The target compound’s dichlorophenoxy group likely increases density compared to non-aromatic analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol (0.875 g/cm³) .
- Purity and Characterization: LCMS data for the benzyl-imino analog (m/z=443, >98% purity) highlights the importance of mass spectrometry in validating synthetic routes for such compounds .
Biological Activity
1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol, often referred to as a derivative of the dichlorophenoxy group, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenoxy moiety and a hydroxypropyl amine group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula: C13H20Cl2NO
- Molecular Weight: 309.21 g/mol
The biological activity of this compound is attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity: The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition: It may inhibit specific enzymes related to metabolic pathways, similar to other compounds in its class.
Antioxidant Activity
Research indicates that compounds with similar structures often display significant antioxidant properties. For instance, studies on related compounds have shown:
- CUPRAC Assay Results: Strong antioxidant activity measured through the cupric acid-reducing antioxidant capacity assay.
| Compound | Antioxidant Activity (CUPRAC) |
|---|---|
| This compound | High |
| Related Oxadiazole Compounds | Moderate to High |
Enzyme Inhibition
The inhibition of enzymes such as cholinesterases and glucosidases has been documented in similar compounds:
- Cholinesterase Inhibition: This action can contribute to cognitive enhancement and potential Alzheimer's disease treatment.
- Glucosidase Inhibition: Impacts glucose metabolism, suggesting potential applications in diabetes management.
Case Studies
-
Anticancer Potential:
- A study involving derivatives of dichlorophenoxy compounds demonstrated significant anticancer effects against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, highlighting the compound's potential in cancer therapy.
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Neuroprotective Effects:
- Research on similar compounds indicated neuroprotective properties through the inhibition of oxidative stress pathways, providing a basis for further exploration in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
